molecular formula C19H19N B14692110 1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole CAS No. 23894-46-4

1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole

Cat. No.: B14692110
CAS No.: 23894-46-4
M. Wt: 261.4 g/mol
InChI Key: PSXVQINDYGDWCE-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrrole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole can be synthesized through various chemical reactions. One common method involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another approach involves the reaction of 2,5-hexanedione with methylamine in an aqueous solution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

Major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The phenyl groups at the 2,5-positions extend the molecular conjugation and lock the conformation, while the phenyl groups at the 3,4-positions with a twisted conformation prevent close packing and are helpful for aggregated emission . This unique structure allows the compound to exhibit specific chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties

Properties

CAS No.

23894-46-4

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1,2,5-trimethyl-3,4-diphenylpyrrole

InChI

InChI=1S/C19H19N/c1-14-18(16-10-6-4-7-11-16)19(15(2)20(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3

InChI Key

PSXVQINDYGDWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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